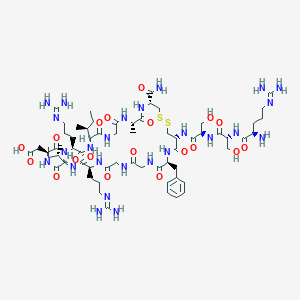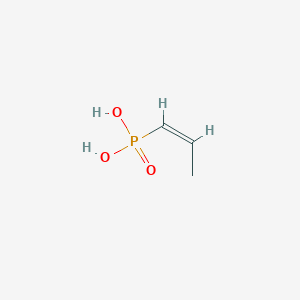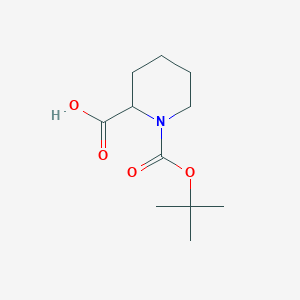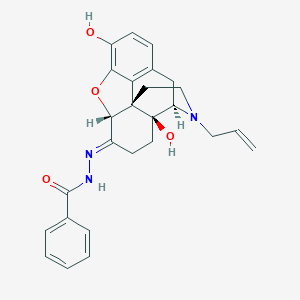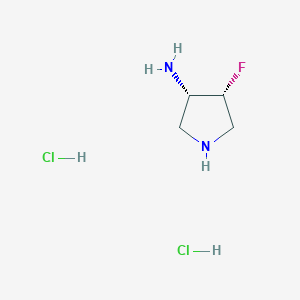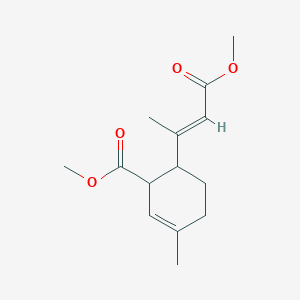
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester, also known as MMPE, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. MMPE is a derivative of the natural product, myxovirescin A, which is produced by the bacterium, Myxococcus fulvus.
Wirkmechanismus
The mechanism of action of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemische Und Physiologische Effekte
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has also been shown to have antibacterial activity, and may be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester in lab experiments is that it is a relatively stable compound, and can be easily synthesized in large quantities. However, one limitation is that the compound is highly reactive, and care must be taken to ensure that it does not degrade or react with other compounds in the experimental system.
Zukünftige Richtungen
There are several potential future directions for research on 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research could focus on the use of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester in the development of new antibiotics, given its antibacterial properties. Finally, further studies could be conducted to better understand the mechanism of action of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester, and to identify additional potential applications for the compound in the field of medicine.
Synthesemethoden
The synthesis of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been described in the literature. The method involves the use of myxovirescin A as a starting material, which is then subjected to a series of chemical reactions to produce 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the desired product is obtained.
Wissenschaftliche Forschungsanwendungen
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been the subject of several scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester is able to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
123219-86-3 |
|---|---|
Produktname |
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester |
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
methyl 6-[(E)-4-methoxy-4-oxobut-2-en-2-yl]-3-methylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-9-5-6-11(10(2)8-13(15)17-3)12(7-9)14(16)18-4/h7-8,11-12H,5-6H2,1-4H3/b10-8+ |
InChI-Schlüssel |
VARCDWGREFUVCN-CSKARUKUSA-N |
Isomerische SMILES |
CC1=CC(C(CC1)/C(=C/C(=O)OC)/C)C(=O)OC |
SMILES |
CC1=CC(C(CC1)C(=CC(=O)OC)C)C(=O)OC |
Kanonische SMILES |
CC1=CC(C(CC1)C(=CC(=O)OC)C)C(=O)OC |
Synonyme |
6-(3-methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester adozelesin U 73975 U-73,975 U-73975 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



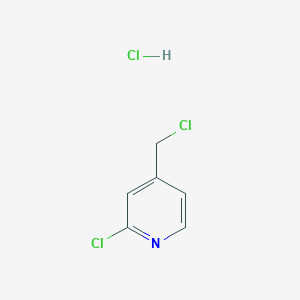
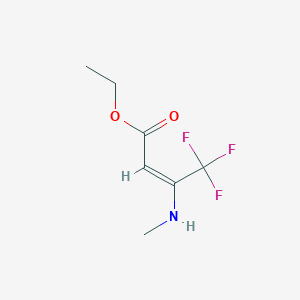
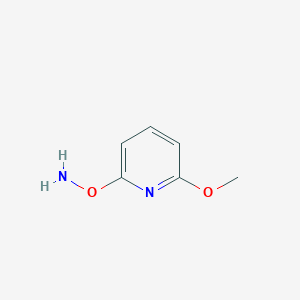
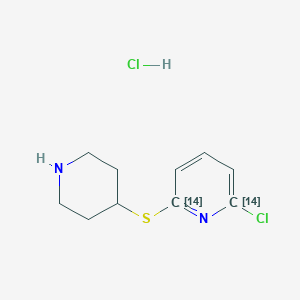
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
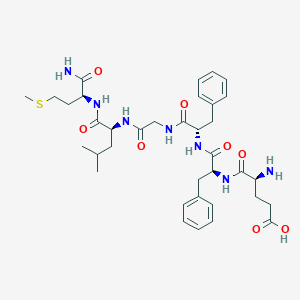
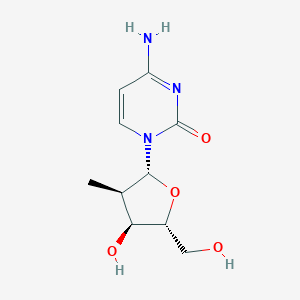
![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)
![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
